molecular formula C21H18N3OS+ B14796408 5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium

5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium

Cat. No.: B14796408
M. Wt: 360.5 g/mol
InChI Key: GTVRNRZHFCEDCV-UHFFFAOYSA-O
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Description

5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium typically involves the reaction of 2-methoxyaniline with diphenylthiocarbazone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the thiadiazole ring. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium stands out due to its unique thiadiazole ring structure, which imparts stability and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H18N3OS+

Molecular Weight

360.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine

InChI

InChI=1S/C21H17N3OS/c1-25-19-15-9-8-14-18(19)22-21-23-20(16-10-4-2-5-11-16)24(26-21)17-12-6-3-7-13-17/h2-15H,1H3/p+1

InChI Key

GTVRNRZHFCEDCV-UHFFFAOYSA-O

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=[N+](S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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